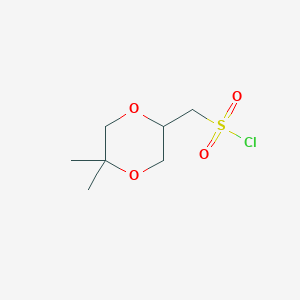

(5,5-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

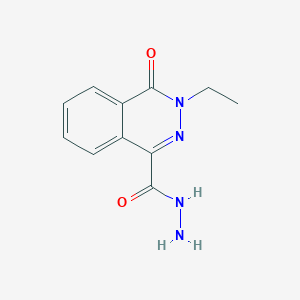

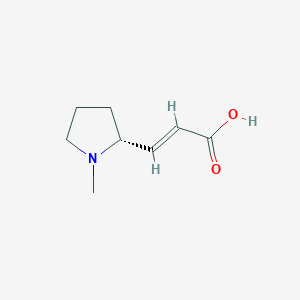

“(5,5-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride” is a chemical compound with the IUPAC name (5,5-dimethyl-1,4-dioxan-2-yl)methanol . It has a molecular weight of 146.19 and its InChI code is 1S/C7H14O3/c1-7(2)5-9-6(3-8)4-10-7/h6,8H,3-5H2,1-2H3 . It is stored at room temperature and is in liquid form .

Molecular Structure Analysis

The molecular structure of “(5,5-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride” can be represented by the InChI code 1S/C7H14O3/c1-7(2)5-9-6(3-8)4-10-7/h6,8H,3-5H2,1-2H3 . This indicates that the molecule consists of a 1,4-dioxane ring, which is a six-membered ring with two oxygen atoms, and two methyl groups attached to the 5th carbon of the ring. The 2nd carbon of the ring is attached to a methanesulfonyl chloride group.Physical And Chemical Properties Analysis

“(5,5-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride” is a liquid at room temperature . It has a molecular weight of 146.19 . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.Applications De Recherche Scientifique

Organic Synthesis

(5,5-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride: is utilized in organic synthesis, particularly in the preparation of acyl Meldrum’s acid derivatives . These derivatives are crucial for synthesizing heterocyclic compounds, which form the backbone of many pharmaceuticals and agrochemicals. The compound’s reactivity with various nucleophiles makes it a valuable reagent in creating complex molecular structures.

Antimicrobial Research

In antimicrobial research, this chemical serves as a precursor for synthesizing new thiadiazoles, thioamides, and pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines . These compounds exhibit a broad spectrum of biological activities, including antimicrobial properties, which are essential in developing new antibiotics and antiseptics.

Pharmaceuticals

The compound finds applications in pharmaceuticals, where it’s used in the synthesis of various drugs. For instance, it’s involved in the production process of tert-butyl (E)- (6-[2-[4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl]vinyl]- (4R,6S)-2,2-dimethyl . Such processes are critical for creating active pharmaceutical ingredients (APIs) with high purity and efficacy.

Material Science

In material science, (5,5-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride is used to modify the properties of materials. For example, it can be employed to synthesize novel intumescent flame retardants, enhancing the fire resistance of polymers and composites .

Chemical Synthesis

This compound is also significant in chemical synthesis, where it’s used to produce high-quality reference standards for accurate analytical results . Such standards are crucial for ensuring the reliability and reproducibility of chemical analyses in research and industry.

Industrial Uses

In the industrial sector, the compound is applied in the synthesis of multi-block copolymers of polylactide and polycarbonate . It’s also used in the aluminum-catalyzed polymerization of propene oxide, lactide, and phthalic anhydride to produce multi-block polyesters, which are important for creating a variety of plastic products.

Safety and Hazards

The safety information for “(5,5-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride” indicates that it is associated with several hazards. The GHS pictograms include GHS07, which represents a warning for acute toxicity, skin irritation, eye irritation, and respiratory irritation . The hazard statements include H302, H315, H319, and H335, which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively . The precautionary statements include measures to prevent exposure and actions to take in case of exposure .

Propriétés

IUPAC Name |

(5,5-dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO4S/c1-7(2)5-11-6(3-12-7)4-13(8,9)10/h6H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCLBFGZJNNWMMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(CO1)CS(=O)(=O)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5,5-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(3,4-dimethoxyphenyl)-2-[(2-fluorobenzyl)thio]-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2869534.png)

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2,3-dihydro-1H-inden-1-yl)acetamide](/img/structure/B2869539.png)

![7-(2-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2869542.png)

![1-(4-Fluoro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2869547.png)

![(5,6,7,8-Tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B2869557.png)